Probarbital (CAS 76-76-6), chemically defined as 5-ethyl-5-isopropylbarbituric acid, is a highly characterized barbiturate derivative primarily utilized in modern scientific workflows as a specialized analytical internal standard and a solid-state model compound. Unlike commonly prescribed barbiturates, its unique steric profile—driven by the isopropyl substitution at the C5 position—confers distinct physicochemical properties, including a high melting point of 202–203 °C[1] and a specific acid dissociation constant (pKa) of 8.01[2]. These baseline attributes make it highly valuable for procurement in forensic toxicology, therapeutic drug monitoring, and physicochemical research, where precise chromatographic retention, thermal stability, and predictable extraction behavior are critical for assay reproducibility.
Substituting probarbital with more common barbiturates, such as phenobarbital or barbital, routinely compromises analytical accuracy and solid-state reproducibility. In chromatographic workflows, using phenobarbital as an internal standard is fundamentally flawed because it is frequently the target analyte in therapeutic drug monitoring, leading to direct signal overlap and quantification errors [1]. Furthermore, substituting barbital fails in solid-state and thermal studies due to its lower melting point (188–192 °C) and complex polymorphic instability, whereas probarbital maintains a stable, high-melting Form I structure [2]. Finally, the pKa differences between these analogs dictate that generic substitution during liquid-liquid extraction protocols will result in mismatched ionization states at physiological pH, drastically altering organic phase partitioning and recovery rates compared to the optimized behavior of probarbital [3].
In gas chromatography (GC) workflows targeting weak acids and neutral drugs, probarbital exhibits a highly reproducible retention index of 1529.70 (± 1.27) on a dimethyl silicone capillary column [1]. This specific retention window ensures baseline resolution from common therapeutic barbiturates like phenobarbital and endogenous lipid interferences, making it an optimal internal standard.
| Evidence Dimension | GC Retention Index (Dimethyl Silicone Column) |
| Target Compound Data | 1529.70 ± 1.27 |
| Comparator Or Baseline | Target analytes (e.g., Phenobarbital) and lipid matrix |
| Quantified Difference | Distinct retention window with no lipid interference or target co-elution |
| Conditions | GC-FID/GC-MS on a 0.53-mm i.d. dimethyl silicone capillary column |
Procuring probarbital as an internal standard prevents false positives and quantification errors caused by co-elution in therapeutic drug monitoring.
Probarbital demonstrates superior thermal stability compared to its closest structural analogs, exhibiting a melting point of 202–203 °C [1]. This is significantly higher than barbital (188–192 °C) and phenobarbital (~174 °C)[2]. This elevated thermal profile indicates a highly stable hydrogen-bonded Form I crystal lattice.
| Evidence Dimension | Melting Point |
| Target Compound Data | 202–203 °C |
| Comparator Or Baseline | Barbital (188–192 °C) and Phenobarbital (174 °C) |
| Quantified Difference | 10–15 °C higher than barbital; ~29 °C higher than phenobarbital |
| Conditions | Standard thermal analysis (e.g., capillary melting point, DSC) |
The higher thermal stability allows for elevated GC injection port temperatures without degradation and provides a robust, non-labile model for solid-state formulation studies.
The isopropyl substitution on probarbital shifts its acid dissociation constant (pKa) to 8.01, making it measurably less acidic than phenobarbital (pKa 7.41) [1]. At physiological pH (7.4), phenobarbital is approximately 50% ionized, whereas probarbital remains predominantly in its un-ionized, lipophilic state.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | 8.01 |
| Comparator Or Baseline | Phenobarbital (7.41) |
| Quantified Difference | 0.6 pKa units higher (less acidic) than phenobarbital |
| Conditions | Aqueous solution at 25 °C |
This pKa differential ensures highly efficient and predictable partitioning into organic solvents during liquid-liquid extraction, optimizing sample recovery.
Probarbital is the optimal choice for GC-MS and LC-MS assays quantifying barbiturates in whole blood or plasma. Its distinct retention index ensures it does not co-elute with target drugs like phenobarbital or secobarbital, preventing false positives and quantification errors during therapeutic drug monitoring [1].
Due to its stable, high-melting Form I structure (202–203 °C), probarbital is an ideal model compound for studying hydrogen-bonding networks and steric hindrance effects in barbiturate cocrystals, offering a reliable baseline compared to the highly polymorphic barbital [2].
With a pKa of 8.01, probarbital serves as a critical reference material for optimizing pH-dependent extraction buffers. It allows researchers to model the partitioning behavior of weakly acidic drugs from biological matrices at physiological pH, where it remains predominantly un-ionized compared to more acidic analogs [3].